Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Derivative: Starting with a naphthalene derivative, such as 3-methoxynaphthalene, which undergoes nitration followed by reduction to form the corresponding amine.
Amide Bond Formation: The amine is then reacted with an appropriate benzoyl chloride derivative to form the amide bond.
Piperazine Derivative Introduction: The ethylpiperazine moiety is introduced through nucleophilic substitution reactions.
Esterification: Finally, esterification of the benzoic acid derivative with ethanol yields the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 3-formylnaphthalene or 3-carboxynaphthalene.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE
- ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-HYDROXYNAPHTHALENE-2-AMIDO)BENZOATE
- ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE
Uniqueness
The uniqueness of ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE lies in its specific structural features, such as the combination of the ethylpiperazine moiety with the methoxynaphthalene and benzoate groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C27H31N3O4 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
ethyl 4-(4-ethylpiperazin-1-yl)-3-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H31N3O4/c1-4-29-12-14-30(15-13-29)24-11-10-21(27(32)34-5-2)17-23(24)28-26(31)22-16-19-8-6-7-9-20(19)18-25(22)33-3/h6-11,16-18H,4-5,12-15H2,1-3H3,(H,28,31) |
InChI Key |
AWMABNLJPKJYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Origin of Product |
United States |
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